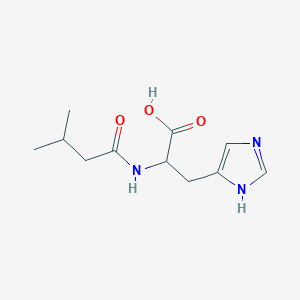
2-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide, also known as TAT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAT belongs to the class of compounds known as thiazolidinediones, which have been extensively studied for their anti-diabetic and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
Pharmacological Research and Genetic Differences
Research into acetaminophen, a compound related to 2-(4-Acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide, underscores the complexity of its metabolism and the genetic factors influencing its effectiveness and risk of toxicity. The metabolism of acetaminophen involves various pathways, including glucuronidation, sulfation, oxidation, and deacetylation, with variability in these processes due to genetic differences, potentially affecting drug safety and efficacy (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact and Removal Strategies
The environmental presence of acetaminophen and its derivatives, including potentially 2-(4-Acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide, has raised concerns due to their introduction into water bodies from medical waste and pharmaceutical effluents. Research focusing on the adsorptive elimination of acetaminophen from water highlights innovative approaches, such as the use of ZnAl/biochar, which demonstrated significant efficacy in removing these contaminants, reflecting potential strategies for mitigating the environmental impact of related compounds (C. Igwegbe et al., 2021).
Toxicity and Safety Evaluations
The hepatotoxicity associated with acetaminophen, a structural analogue of 2-(4-Acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide, underscores the importance of understanding the toxicological profiles of these compounds. Studies have detailed the mechanisms leading to liver damage from acetaminophen overdose, emphasizing the need for continued research and education on the safe use of these compounds (R. Tittarelli et al., 2017).
Novel Mechanisms of Action
Investigations into acetaminophen's analgesic effects have revealed complex mechanisms beyond its traditional inhibition of cyclooxygenase enzymes. These include its metabolization into N-acylphenolamine (AM404) and subsequent action on specific receptors in the brain and spinal cord, offering insights into pain management techniques that could be relevant for related compounds (N. Ohashi & T. Kohno, 2020).
Propiedades
IUPAC Name |
2-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11(18)17-13-6-4-12(5-7-13)9-15(19)16-10-14-3-2-8-20-14/h2-8H,9-10H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIOVAIZGIFMBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

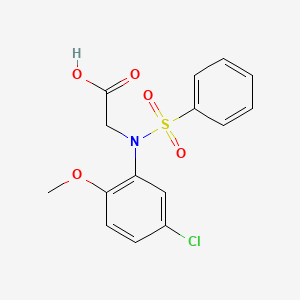
![N-(3,4-difluorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2360031.png)

![Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2360034.png)

![6-(4-Methoxyphenyl)-3-((m-tolyloxy)methyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2360040.png)
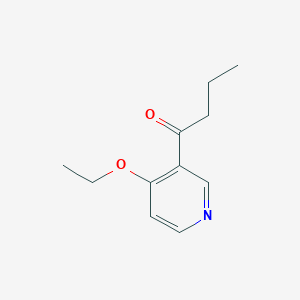
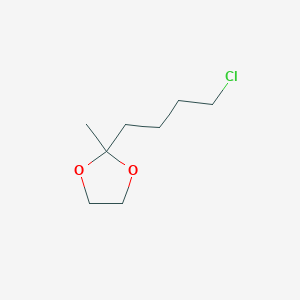
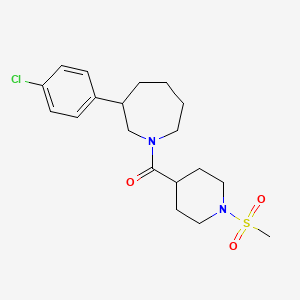
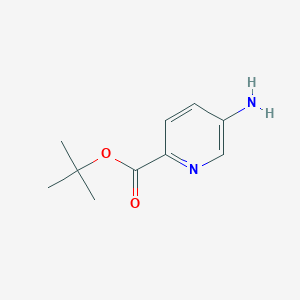
![(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2360046.png)
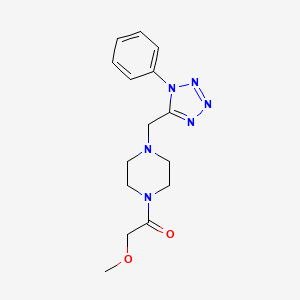
![8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2360048.png)
